molecular formula C16H14O5 B1209390 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 777857-41-7

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Cat. No. B1209390
M. Wt: 286.28 g/mol
InChI Key: GPVASUMRUOWISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent condensation processes and specific reactions like the Vilsmeier–Haack reaction. For instance, a novel compound was synthesized from 6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one using the Vilsmeier–Haack reaction, illustrating the complexity and precision required in synthesizing such compounds (Ali et al., 2020).

Molecular Structure Analysis

Molecular structure elucidation is critical, involving analytical and spectral data analysis. For a related compound, structures were elucidated based on 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry, highlighting the importance of advanced analytical techniques in understanding these compounds' molecular frameworks (Lichitsky et al., 2021).

Chemical Reactions and Properties

Chemical reactivity studies reveal how these compounds interact with mono- and di-nitrogen nucleophiles to produce novel derivatives, showcasing the versatile chemical behavior and potential for generating a variety of structurally diverse molecules (Ali et al., 2020).

Physical Properties Analysis

Investigations into the physical properties of similar compounds involve characterizing their crystalline structure and hydrogen-bonding interactions. This is exemplified by studies on a related molecule, demonstrating extensive intermolecular hydrogen bonding crucial for its physical stability and potential applications (Zhao & Zhou, 2009).

Chemical Properties Analysis

The chemical properties of these compounds are often explored through their reactivity towards various reagents, leading to the formation of new and novel heterocyclic systems. This capability to form diverse heterocyclic compounds underlines the chemical richness and applicability of the furo[3,2-g]chromen-6-yl scaffold in synthesizing bioactive molecules (Ibrahim et al., 2022).

Scientific Research Applications

Synthetic Protocols and Biological Significance

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid and its derivatives, like 6H-Benzo[c]chromen-6-ones, hold considerable pharmacological importance as they form the core structures of secondary metabolites. The natural production of these compounds is limited, prompting the development of synthetic protocols. Notable synthetic procedures include Suzuki coupling reactions for biaryl synthesis, lactonization, reactions with 1,3-bis(silylenol ethers), radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates and 2-halobenzyloxyphenols. Among these, the efficient and simplistic procedures involve reactions of Michael acceptor (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).

Pharmacology and Therapeutic Potential

Compounds related to 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, such as usnic acid, have been recognized for their potential in various pharmacological activities including anti-inflammatory, analgesic, healing, antioxidant, antimicrobial, antiprotozoal, antiviral, and larvicidal properties. However, certain studies have indicated the need for further investigation into the liver toxicity and contact allergy associated with usnic acid, suggesting a nuanced approach to its application (Araújo et al., 2015).

Environmental and Industrial Applications

The compound's derivatives, such as 5-Hydroxymethylfurfural (HMF), derived from plant biomass like hexose carbohydrates and lignocellulose, hold promise in replacing non-renewable hydrocarbon sources in industries. HMF and its derivatives are seen as a potential alternative feedstock for the chemical industry, with applications in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals. The significance of HMF derivatives like 2,5-furandicarboxylic acid, 2,5-diformylfuran, and others is underscored by the anticipation of a significant extension of their applications in the near future (Chernyshev et al., 2017).

Safety And Hazards

Safety data, including toxicity, handling precautions, and environmental impact, should be thoroughly assessed. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-8-7-20-13-6-14-12(5-11(8)13)9(2)10(16(19)21-14)3-4-15(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVASUMRUOWISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

CAS RN

777857-41-7
Record name 3-{3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Reactant of Route 3
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Reactant of Route 4
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Reactant of Route 5
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Reactant of Route 6
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.